4-Chloro-5-(2-chloroethyl)-2,6-dimethylpyrimidine

Description

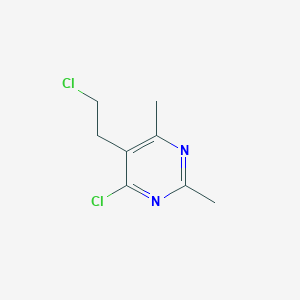

4-Chloro-5-(2-chloroethyl)-2,6-dimethylpyrimidine (CAS: EN300-372664) is a halogenated pyrimidine derivative with the molecular formula C₈H₁₀Cl₂N₂ and a molecular weight of 205.09 g/mol . Its structure features a pyrimidine ring substituted with:

- A chlorine atom at position 4,

- A 2-chloroethyl group at position 5,

- Methyl groups at positions 2 and 4.

This compound is of interest in medicinal chemistry due to the reactive 2-chloroethyl group, which may enable alkylation of biomolecules, a mechanism shared with anticancer agents like nitrosoureas . Its lipophilic nature (predicted density: ~1.1 g/cm³) suggests moderate solubility in organic solvents, a property critical for membrane permeability in drug design .

Properties

IUPAC Name |

4-chloro-5-(2-chloroethyl)-2,6-dimethylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Cl2N2/c1-5-7(3-4-9)8(10)12-6(2)11-5/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSEUTEVJLKUCNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C)Cl)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-(2-chloroethyl)-2,6-dimethylpyrimidine typically involves the chlorination of 2,6-dimethylpyrimidine followed by the introduction of the 2-chloroethyl group. One common method includes the reaction of 2,6-dimethylpyrimidine with chlorine gas in the presence of a catalyst such as iron(III) chloride to form 4-chloro-2,6-dimethylpyrimidine. This intermediate is then reacted with 2-chloroethyl chloride under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-(2-chloroethyl)-2,6-dimethylpyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or thiourea in solvents like ethanol or dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Catalysts such as palladium on carbon or hydrogen gas under high pressure.

Major Products Formed:

- Substituted pyrimidines with various functional groups replacing the chlorine atoms.

- Oxidized derivatives with aldehyde or carboxylic acid groups.

- Reduced pyrimidine derivatives with altered ring structures.

Scientific Research Applications

4-Chloro-5-(2-chloroethyl)-2,6-dimethylpyrimidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of pyrimidine-based pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-5-(2-chloroethyl)-2,6-dimethylpyrimidine involves its interaction with biological targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of specific biochemical pathways, depending on its structural features and functional groups. The presence of chlorine and methyl groups can influence its binding affinity and selectivity towards molecular targets.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their distinguishing features:

Physicochemical Properties

- Thermal Stability : The ethyl analog (CAS 1178504-57-8) has a predicted boiling point of 236°C, whereas the target compound’s additional Cl atom may lower volatility due to increased molecular weight .

- Solubility: Dichloro-substituted derivatives (e.g., 4,6-Dichloro-5-methoxypyrimidine) exhibit lower aqueous solubility compared to mono-chloro analogs, impacting their pharmacokinetic profiles .

Drug Design Considerations

- Structural Optimization : Replacing the 2-chloroethyl group with a fluorobenzyl moiety (e.g., 4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine) introduces aromaticity, improving binding to hydrophobic enzyme pockets .

- Therapeutic Index : Balancing alkylation (for efficacy) and carbamoylation (linked to toxicity) is critical. Nitrosoureas with lower carbamoylating activity show improved therapeutic indexes, a principle applicable to pyrimidine derivatives .

Biological Activity

4-Chloro-5-(2-chloroethyl)-2,6-dimethylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's structure allows it to interact with various biological targets, leading to potential applications in treating diseases such as cancer and infections.

Chemical Structure and Properties

The compound has the molecular formula CHClN and a molecular weight of approximately 220.08 g/mol. Its structure features a pyrimidine ring substituted with chlorine and a chloroethyl group, which may influence its biological activity by modulating interactions with enzymes and receptors.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets. Research indicates that it may act as an alkylating agent , similar to other compounds in its class, potentially leading to DNA damage in cancer cells. This mechanism is crucial for its anticancer properties, as it can inhibit cell proliferation by disrupting DNA replication.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. For instance, it has been shown to exhibit selective cytotoxicity against various cancer cell lines. The following table summarizes some key findings:

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 15 | Induction of apoptosis |

| HeLa (cervical cancer) | 12 | DNA alkylation leading to cell cycle arrest |

| A549 (lung cancer) | 18 | Inhibition of DNA synthesis |

These results indicate that this compound could be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been explored for its antimicrobial effects. Preliminary studies suggest that it exhibits moderate activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, although further research is needed to elucidate the exact pathways involved.

Case Studies

- Study on Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound against various human tumor cell lines. The compound showed significant growth inhibition in vitro and was effective in reducing tumor size in xenograft models.

- Antimicrobial Screening : Another investigation assessed the compound's antimicrobial properties using a panel of bacterial strains. Results indicated that the compound had particularly strong effects against Staphylococcus aureus, suggesting potential for development as an antibacterial agent.

Comparison with Related Compounds

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 4-Chloro-5-ethyl-2,6-dimethylpyrimidine | Moderate anticancer activity | Lacks chloroethyl group |

| 5-Fluorouracil | Strong anticancer activity | Well-studied chemotherapeutic agent |

| Uracil Mustard | Anticancer and antibacterial | Known alkylating agent |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.